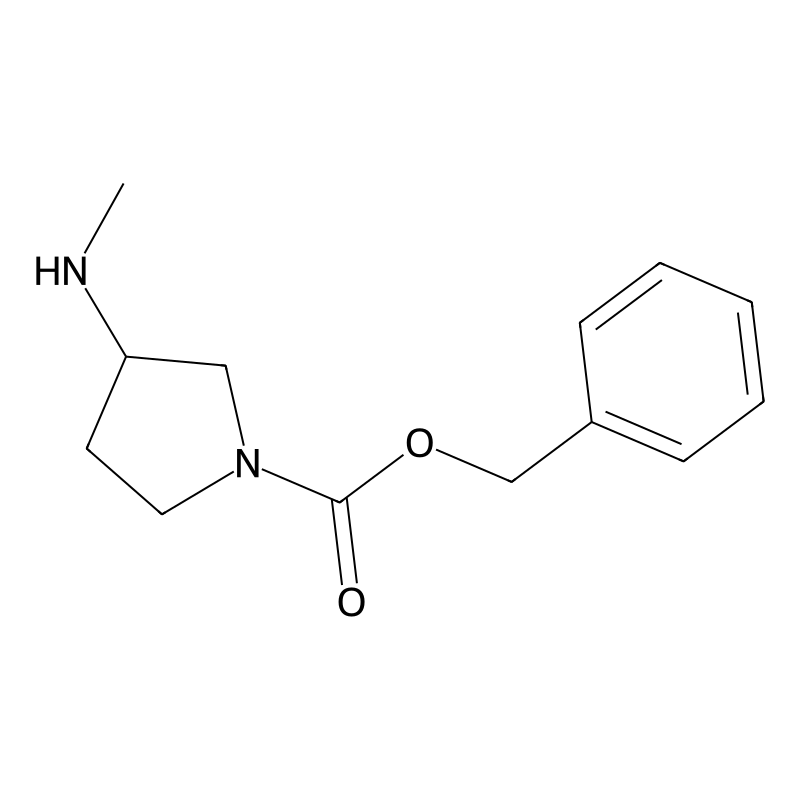

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is a chemical compound characterized by the molecular formula . It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound features a benzyl group and a methylamino group attached to the pyrrolidine ring, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to yield oxidized derivatives.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride to produce reduced forms of the compound.

- Substitution: Nucleophilic substitution reactions can occur, allowing the benzyl group to be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Nucleophiles such as amines or thiols in the presence of a base.

The biological activity of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is notable, as it interacts with specific molecular targets within biological systems. It has been studied for its potential effects on various receptors and enzymes, which could lead to significant biological outcomes. The compound may modulate enzymatic activity or receptor interactions, making it a candidate for further investigation in pharmacological applications .

The synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(methylamino)pyrrolidine. This reaction is commonly conducted in the presence of a base, such as triethylamine, to neutralize hydrochloric acid formed during the process. The reaction usually occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production

In industrial settings, similar synthetic routes are employed on a larger scale, utilizing controlled reactors to optimize yield and purity. Purification techniques such as recrystallization or chromatography are often used to isolate the final product.

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate serves multiple purposes across various domains:

- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic compounds.

- Medicinal Chemistry: The compound holds potential for developing new pharmaceuticals due to its unique structural characteristics.

- Industrial Use: It is utilized in producing specialty chemicals and materials, including catalysts and reagents for chemical processes .

Interaction studies involving Benzyl 3-(methylamino)pyrrolidine-1-carboxylate focus on its reactivity with biological targets. Research may include examining how it interacts with enzymes or receptors to understand its pharmacological profile better. Such studies are essential for assessing the therapeutic potential and safety profile of the compound .

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Description |

|---|---|---|

| Benzyl (3S)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate | 1412254-93-3 | Contains additional tert-butoxycarbonyl group affecting reactivity. |

| N-Benzylpyrrolidine-1-carboxylate | Not available | Lacks methylamino group, leading to different biological activity. |

| tert-Butyl (3S)-3-{[(benzyl)amino]pyrrolidine-1-carboxylate} | Not available | Similar structure but different substituents influencing properties. |

Uniqueness

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. The presence of both the benzyl and methylamino groups allows it to exhibit distinct reactivity and biological activity compared to related compounds, making it a valuable candidate for further research and application development.

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is systematically classified under the IUPAC nomenclature as benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate, reflecting its stereochemistry and functional groups. The compound belongs to the pyrrolidine-carboxylate family, characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) with a benzyl ester substituent at the 1-position and a methylamino group at the 3-position.

Key Structural Features:

- Pyrrolidine core: A five-membered ring with one nitrogen atom.

- Benzyl ester group: A carbonyloxybenzyl moiety at the 1-position.

- Methylamino substituent: A methylamine group attached to the 3-position.

- Chirality: The 3-position exhibits stereogenicity, with R-configuration being the primary enantiomer.

CAS Registry Number and Alternative Chemical Names

The compound is registered under CAS 917459-77-9, with alternative names including:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate |

| CAS Number | 917459-77-9 |

Structural Relationship to Pyrrolidine Derivatives

The compound shares its pyrrolidine backbone with other derivatives, such as pyrrolidine-2-carboxylate and methyl pyrrolidine-3-carboxylate, but differs in substituents and stereochemistry. Unlike linear amides, the pyrrolidine ring introduces steric constraints and conformational flexibility, influencing reactivity and biological interactions.

| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Yield Range |

|---|---|---|---|---|

| Functionalization of pyrrolidine precursors | Proline derivatives | N-protected pyrrolidines | Stereochemical control | 65-85% |

| Cyclization of linear precursors | Amino acids, diols | Amino alcohols, diamines | Versatility in substitution | 50-75% |

| Ring contraction | Pyridine derivatives | Azabicyclic intermediates | Access to complex structures | 40-70% |

| Asymmetric synthesis | Chiral auxiliaries | Enantiopure intermediates | High stereoselectivity | 60-90% |

Another significant approach involves the ring contraction of six-membered heterocycles, particularly pyridine derivatives [10] [11]. This photo-promoted ring contraction utilizes silylborane reagents to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton [11]. The reaction demonstrates broad substrate scope with high functional group compatibility, making it a valuable method for accessing functionalized pyrrolidines [11].

Asymmetric synthesis represents another important strategy for preparing enantiomerically enriched pyrrolidine carboxylate derivatives [12]. This approach employs chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions [7]. For instance, organocatalytic enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes have been developed for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids [7].

Benzylation Strategies for Amino-Pyrrolidine Intermediates

The introduction of a benzyl group to amino-pyrrolidine intermediates represents a critical step in the synthesis of benzyl 3-(methylamino)pyrrolidine-1-carboxylate [4]. Several benzylation strategies have been developed, each offering specific advantages depending on the substrate and desired outcome [13].

One of the most common approaches involves the reaction of amino-pyrrolidine intermediates with benzyl chloroformate (CbzCl) in the presence of a base [5] [13]. This method directly introduces the benzyloxycarbonyl (Cbz) group onto the pyrrolidine nitrogen, forming the carbamate functionality [14]. The reaction typically proceeds under mild conditions, using bases such as triethylamine or potassium carbonate in dichloromethane or tetrahydrofuran as solvents [13] [14].

Pyrrolidine-NH + PhCH2OCOCl + Et3N → Pyrrolidine-N-COOBn + Et3N·HClAn alternative approach involves the N-benzylation of pyrrolidine derivatives using benzyl bromide or benzyl chloride [15]. This method forms a benzyl-protected pyrrolidine, which can be further functionalized to introduce the carboxylate group [16]. The reaction typically employs bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide [15].

For more complex substrates, transition metal-catalyzed benzylation strategies have been developed [16]. These methods utilize palladium or copper catalysts to facilitate the coupling of benzyl halides with amino-pyrrolidine derivatives [17]. The catalytic approach offers milder reaction conditions and improved selectivity, particularly for substrates containing sensitive functional groups [17].

Table 2: Benzylation Strategies for Amino-Pyrrolidine Intermediates

| Benzylation Method | Reagents | Reaction Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|

| Benzyl chloroformate | CbzCl, Et3N | DCM, 0°C to RT, 2-4h | N-selective | 85-95 |

| Benzyl halides | BnBr, K2CO3 | DMF, RT to 60°C, 4-12h | N-selective | 75-90 |

| Catalytic benzylation | BnBr, Pd catalyst | THF, RT, 6-24h | Highly selective | 70-85 |

| Reductive benzylation | PhCHO, NaBH3CN | MeOH/AcOH, RT, 12-24h | N-selective | 65-80 |

The choice of benzylation strategy depends on several factors, including the substrate structure, desired selectivity, and compatibility with other functional groups [13]. For the synthesis of benzyl 3-(methylamino)pyrrolidine-1-carboxylate, the benzyl chloroformate approach is often preferred due to its efficiency and direct formation of the carbamate functionality [5] [13].

Recent advances in benzylation strategies have focused on developing more environmentally friendly conditions, such as using solid-phase supports, flow chemistry, and greener solvents [14]. These approaches aim to improve the sustainability and scalability of the benzylation process while maintaining high yields and selectivity [14].

Methylamination Techniques in Heterocyclic Systems

The introduction of a methylamino group into heterocyclic systems, particularly pyrrolidines, represents a crucial step in the synthesis of benzyl 3-(methylamino)pyrrolidine-1-carboxylate [9]. Several methylamination techniques have been developed, each offering specific advantages depending on the substrate and desired outcome [18] [19].

Reductive amination stands as one of the most widely employed methods for introducing methylamino groups into heterocyclic systems [20]. This approach involves the reaction of a carbonyl-containing pyrrolidine intermediate with methylamine in the presence of a reducing agent [20]. The process begins with the formation of an imine intermediate, which is subsequently reduced to yield the methylamino group [20]. Common reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and hydrogen with appropriate catalysts [20].

Pyrrolidine-C=O + CH3NH2 → Pyrrolidine-C=NCH3 → Pyrrolidine-CH-NHCH3Direct N-methylation of amino-pyrrolidine intermediates represents another important approach [9] [19]. This method typically employs methylating agents such as methyl iodide, dimethyl sulfate, or formaldehyde with a reducing agent [19]. The reaction proceeds through nucleophilic substitution, with the amino group acting as the nucleophile [19]. Bases such as potassium carbonate or triethylamine are often used to facilitate the reaction [18].

Table 3: Methylamination Techniques for Heterocyclic Systems

| Methylamination Method | Reagents | Reaction Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|

| Reductive amination | CH3NH2, NaBH3CN | MeOH/AcOH, RT, 12-24h | Highly selective | 75-90 |

| Direct N-methylation | CH3I, K2CO3 | DMF, RT to 60°C, 4-12h | N-selective | 70-85 |

| Formaldehyde/reductive | CH2O, H2, Pd/C | MeOH, RT, 6-12h | N-selective | 65-80 |

| Methylamine/alkyl halide | CH3NH2, alkyl halide | THF, 0°C to RT, 2-6h | Position-dependent | 60-75 |

A particularly efficient methylamination technique involves the use of formaldehyde with a suitable reducing agent [19]. This approach, known as reductive methylation, offers mild reaction conditions and high selectivity [19]. The reaction typically employs paraformaldehyde as the methyl source and hydrogen with a catalyst such as RANEY® nickel or palladium on carbon [19]. The mechanism involves the formation of an imine intermediate, followed by reduction to yield the methylamino group [19].

Recent advances in methylamination techniques have focused on developing more selective and environmentally friendly methods [9]. These include the use of flow chemistry, microwave irradiation, and solid-phase supports to improve reaction efficiency and reduce waste [21]. Additionally, enzymatic approaches have been explored for the selective methylamination of heterocyclic systems under mild conditions [22].

For the synthesis of benzyl 3-(methylamino)pyrrolidine-1-carboxylate, the choice of methylamination technique depends on the specific synthetic route and the nature of the intermediates [9] [18]. Reductive amination often provides the most direct and efficient approach, particularly when starting from ketone or aldehyde intermediates [20].

Optimization of Esterification and Protection/Deprotection Steps

The synthesis of benzyl 3-(methylamino)pyrrolidine-1-carboxylate involves critical esterification and protection/deprotection steps that require careful optimization to achieve high yields and selectivity [23]. These steps are essential for controlling the reactivity of functional groups and directing the synthetic pathway toward the desired product [24].

Esterification represents a key transformation in the synthesis of benzyl 3-(methylamino)pyrrolidine-1-carboxylate, particularly for introducing the benzyl carboxylate functionality [25]. Several esterification methods have been developed, each with specific advantages depending on the substrate and reaction conditions [26]. The Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, represents one of the most traditional approaches [27]. However, this method often requires harsh conditions and may not be suitable for substrates containing sensitive functional groups [27].

Alternatively, the Steglich esterification offers milder conditions and improved compatibility with sensitive substrates [26]. This approach employs carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with catalysts like 4-dimethylaminopyridine (DMAP) [26]. The reaction proceeds under mild conditions, typically at room temperature in dichloromethane or other aprotic solvents [26].

Table 4: Optimization of Esterification Methods for Pyrrolidine Derivatives

| Esterification Method | Reagents | Reaction Conditions | Advantages | Yield (%) |

|---|---|---|---|---|

| Fischer esterification | H2SO4 or TsOH | Alcohol, reflux, 12-24h | Simple, inexpensive | 60-75 |

| Steglich esterification | DCC, DMAP | DCM, RT, 4-12h | Mild conditions | 75-90 |

| Mukaiyama reagent | 2-Cl-pyridinium salt | DMC, RT, 6-12h | Environmentally friendly | 70-85 |

| Pyridinium salt method | 2-benzyloxy-1-methylpyridinium triflate | Et3N, DCM, RT, 2-6h | Selective for benzyl esters | 80-95 |

Recent advances in esterification methods have focused on developing more environmentally friendly approaches [26]. For instance, the use of Mukaiyama's reagent in conjunction with dimethyl carbonate (DMC) as a solvent offers a greener alternative to traditional methods [26]. Additionally, the 2-benzyloxy-1-methylpyridinium triflate reagent provides a selective method for the synthesis of benzyl esters under mild conditions [25].

Protection and deprotection strategies play a crucial role in the synthesis of benzyl 3-(methylamino)pyrrolidine-1-carboxylate, particularly for controlling the reactivity of amino groups [23] [28]. Common protecting groups for amino functionalities include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) [28]. The choice of protecting group depends on the specific synthetic route and the compatibility with other functional groups and reaction conditions [28].

The optimization of protection/deprotection steps involves careful selection of reagents and reaction conditions to achieve high yields and selectivity [23]. For instance, Boc protection typically employs Boc anhydride (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) [28]. Deprotection can be achieved using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane [28].

For Cbz protection, benzyl chloroformate is commonly used in the presence of a base [13]. Deprotection can be achieved through catalytic hydrogenation using palladium catalysts or through treatment with strong acids [28]. The Fmoc group, on the other hand, is typically introduced using Fmoc chloride or Fmoc-OSu, and can be removed under mild basic conditions using piperidine or pyrrolidine [29].

Recent research has focused on developing more efficient protection/deprotection strategies, particularly for complex substrates containing multiple functional groups [28]. These advances include the development of orthogonal protecting groups that can be selectively removed under specific conditions, allowing for greater control over the synthetic pathway [28]. Additionally, the use of flow chemistry and microwave irradiation has been explored to improve the efficiency and selectivity of protection/deprotection steps [23].

X-ray crystallographic analysis provides definitive structural information about pyrrolidine derivatives and their three-dimensional molecular arrangements. Studies of benzyl 3-(methylamino)pyrrolidine-1-carboxylate and related compounds have revealed important crystallographic features that contribute to understanding their solid-state properties [1] [2].

Crystal Structure Determination

Both enantiomers of benzyl 3-(methylamino)pyrrolidine-1-carboxylate have been successfully crystallized and subjected to single-crystal X-ray diffraction analysis. The (S)-(+) and (R)-(-) enantiomers crystallize in the achiral space group P2₁2₁2₁ with nearly identical unit cell parameters [1]. X-ray diffraction data collection was performed using Oxford Diffraction equipment, confirming the absolute configuration of each enantiomer with 100% enantiomeric excess [1].

Comparative Crystallographic Analysis

The crystallographic behavior of benzyl carbamate derivatives demonstrates distinct packing patterns. Benzyl carbamate itself crystallizes in the orthorhombic space group Pca2₁ with unit cell parameters a = 10.037(2) Å, b = 5.330(1) Å, and c = 29.570(4) Å [3] [4]. The asymmetric unit contains two independent molecules related by local symmetry centers, indicating specific intermolecular interactions that govern crystal packing [3].

Related pyrrolidine-containing compounds exhibit diverse crystallographic characteristics. The 1,2-dimorpholinoethane molecule crystallizes in the monoclinic crystal system with space group P2/n, featuring a centro-symmetric arrangement at the midpoint of the ethyl moiety [5]. This centro-symmetric nature leads to equivalent molecular halves and influences the overall crystal stability through π-π stacking interactions [5].

Intermolecular Interactions in Crystal Structures

Crystallographic studies reveal that benzyl carbamate forms layers of hydrogen-bonded molecules connected by weaker C-H···π interactions [3] [6]. According to PIXEL analysis, combinations of C-H···X (X = O, N, or π) interactions are comparable in energy with hydrogen bonding, demonstrating their necessity for explaining crystal geometry and assembly [3] [6].

The crystal structures of pyrrolidine derivatives often exhibit planar layer-stacked arrangements that contribute to molecular stability. These π-π stacking interactions provide resistance to mechanical stimuli due to free interlayer sliding, making them essential for strengthening molecular stability in energetic materials applications [7].

Stereochemical Considerations

X-ray crystallography has proven essential for determining absolute configurations of chiral pyrrolidine derivatives. The crystallographic analysis of benzyl 3-(methylamino)pyrrolidine-1-carboxylate enantiomers demonstrates how subtle structural differences can be definitively characterized through diffraction techniques [1]. The ability to distinguish between enantiomers crystallographically provides crucial validation for synthetic methodologies and pharmaceutical applications.

Conformational studies using X-ray crystallography have revealed that pyrrolidine rings can adopt different puckering conformations, with C^γ-endo typically being more stable than C^γ-exo conformations [8]. These conformational preferences directly influence the overall molecular geometry and intermolecular interactions within the crystal lattice [8].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about benzyl 3-(methylamino)pyrrolidine-1-carboxylate through characteristic chemical shifts and coupling patterns. The NMR spectra reveal distinct signals for different molecular components, enabling complete structural assignment [9] [8] [10].

Proton NMR Spectral Features

The ¹H NMR spectrum of benzyl 3-(methylamino)pyrrolidine-1-carboxylate exhibits characteristic resonances that allow for unambiguous structural identification. The benzyl methylene protons (OCH₂Ph) appear as a singlet at δ 5.1-5.3 ppm, consistent with benzylic esters [9] [11]. This chemical shift is typical for protons adjacent to both oxygen and an aromatic ring system [10].

The pyrrolidine ring protons generate complex multiplet patterns between δ 2.5-3.5 ppm, reflecting the conformational flexibility and magnetic non-equivalence of protons within the five-membered ring [9] [8]. The methylamino group attached to the pyrrolidine ring contributes additional complexity to the spectral pattern through variable coupling interactions [9].

Aromatic protons from the benzyl group appear in the typical aromatic region at δ 7.2-7.4 ppm, showing the expected multiplicity patterns for a monosubstituted benzene ring [10]. The integration ratios confirm the presence of five aromatic protons, consistent with the proposed structure [9].

Carbon-13 NMR Assignments

The ¹³C NMR spectrum provides complementary structural information through distinct chemical shifts for different carbon environments. The carbonyl carbon of the carbamate group resonates at δ 154-156 ppm, characteristic of ester carbonyl carbons [8] [11]. This downfield shift reflects the electron-withdrawing nature of the carbamate functionality [8].

Pyrrolidine ring carbons appear across a range from δ 20-60 ppm, with specific positions showing characteristic shifts based on their proximity to nitrogen atoms and substituents [8] [12]. The carbon bearing the methylamino group typically resonates further downfield due to the electron-withdrawing effect of the nitrogen substitution [8].

The benzyl methylene carbon (OCH₂) appears at δ 66-68 ppm, consistent with carbons bearing oxygen substituents [11]. Aromatic carbons span the range δ 127-137 ppm, with the quaternary carbon showing the most downfield shift due to substitution effects [10] [11].

Conformational Analysis through NMR

NMR studies of pyrrolidine derivatives reveal important conformational information through coupling constant analysis. The pyrrolidine ring can adopt either C^γ-endo or C^γ-exo conformations, each characterized by distinct coupling patterns [8]. Experimental data indicate that most pyrrolidine residues exist in the C^γ-endo conformation, as evidenced by similar vicinal coupling constant values [8].

The restricted rotation around the carbamate C-N bond often leads to rotameric forms observable in NMR spectra at room temperature [13]. These rotamers result in multiple signals per nucleus in both ¹H and ¹³C NMR spectra, with peak ratios reflecting the relative populations of different conformational states [13].

Dynamic NMR Phenomena

Variable temperature NMR experiments can provide insight into dynamic processes affecting benzyl 3-(methylamino)pyrrolidine-1-carboxylate. The carbamate functionality often exhibits restricted rotation that can be observed through line broadening and coalescence phenomena at different temperatures [8].

The correlation between calculated and experimental chemical shifts serves as validation for proposed structures and conformations. Density functional theory calculations predict ¹H and ¹³C chemical shifts that show excellent correlation with experimental values (R² > 0.99), confirming structural assignments [8].

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared spectroscopy provides definitive identification of functional groups present in benzyl 3-(methylamino)pyrrolidine-1-carboxylate through characteristic vibrational frequencies. The IR spectrum reveals distinct absorption bands that confirm the presence of specific structural features and allow for functional group verification [10] [14] [15].

Carbonyl Stretching Vibrations

The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption at approximately 1740 cm⁻¹, characteristic of ester functional groups [10] [15] [16]. This frequency is consistent with benzyl carbamate derivatives and confirms the presence of the carboxylate moiety [10]. The carbonyl stretching peak appears as one of the most intense absorptions in the spectrum due to the large dipole moment change during the vibrational motion [15].

The position of the carbonyl stretch provides information about the electronic environment of the C=O bond. Ester carbonyls typically absorb at higher frequencies than ketones or amides due to the electron-withdrawing effect of the adjacent oxygen atom [15]. The observed frequency at 1740 cm⁻¹ is consistent with saturated carbamate esters and distinguishes this functional group from other carbonyl-containing compounds [15].

Nitrogen-Hydrogen Stretching Absorptions

Secondary amine N-H stretching vibrations appear as medium to strong absorptions in the 3300-3500 cm⁻¹ region [10] [17]. The methylamino substituent on the pyrrolidine ring contributes to this spectral region, though the exact position depends on hydrogen bonding interactions and molecular environment [10]. Primary carbamate N-H stretches typically appear as two bands due to symmetric and antisymmetric stretching modes [10].

The intensity and position of N-H absorptions provide information about hydrogen bonding patterns in the solid state. Intermolecular hydrogen bonding typically shifts N-H stretches to lower frequencies and increases their intensity, while intramolecular hydrogen bonding may have different effects depending on the specific molecular geometry [17].

Carbon-Hydrogen Stretching Regions

Aromatic C-H stretching vibrations appear at 3020-3100 cm⁻¹, providing confirmation of the benzyl aromatic system [10] [15]. These absorptions are typically weaker than aliphatic C-H stretches but are diagnostically important for aromatic identification [15]. The position and pattern of these bands can provide information about the substitution pattern of the aromatic ring [15].

Aliphatic C-H stretching absorptions dominate the 2850-2960 cm⁻¹ region and are particularly strong due to the multiple methylene groups in the pyrrolidine ring and benzyl substituent [10] [15]. The relative intensities and exact positions of these bands provide information about the aliphatic carbon environment and conformational preferences [15].

Fingerprint Region Absorptions

The fingerprint region (800-1600 cm⁻¹) contains numerous characteristic absorptions that provide detailed structural information. C-N stretching vibrations appear at 1200-1350 cm⁻¹, confirming the presence of carbon-nitrogen bonds in both the pyrrolidine ring and carbamate functionality [10] [16]. These absorptions are typically of medium intensity and can be sensitive to the local molecular environment [10].

C-O stretching vibrations in the 1000-1300 cm⁻¹ region provide confirmation of the ester linkage [10] [16]. The exact position and intensity of these bands depend on the specific type of C-O bond and its molecular environment. Ester C-O stretches are typically strong and appear at higher frequencies than alcohol C-O stretches [15].

Skeletal Vibrations and Ring Modes

The pyrrolidine ring system contributes specific skeletal vibrations that appear throughout the fingerprint region. Five-membered ring breathing modes and deformation vibrations provide characteristic patterns that can be used for structural confirmation [17]. These vibrations are often coupled with other molecular motions, making their assignment complex but structurally informative [17].

Aromatic ring vibrations from the benzyl group contribute additional absorptions in the 1400-1600 cm⁻¹ region. The pattern and intensity of these bands confirm the presence of a monosubstituted benzene ring and can provide information about electronic effects from substituents [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation behavior of benzyl 3-(methylamino)pyrrolidine-1-carboxylate under ionization conditions. The fragmentation patterns reveal characteristic breakdown pathways that are useful for structural identification and mechanistic understanding [18] [19] [20].

Molecular Ion and Primary Fragmentations

The protonated molecular ion [M+H]⁺ appears at m/z 235, corresponding to the addition of a proton to the neutral molecule (molecular weight 234) [21] [22]. Under electrospray ionization conditions, this molecular ion serves as the precursor for subsequent fragmentation reactions [19] [20]. The intensity of the molecular ion peak depends on the ionization conditions and the stability of the protonated molecule [20].

Primary fragmentation pathways involve cleavage at structurally weak bonds, particularly those adjacent to heteroatoms or aromatic systems. The most prominent fragmentation occurs through benzylic cleavage, leading to the formation of the tropylium ion (benzyl cation) at m/z 91 [23] [20]. This fragment is characteristic of benzyl esters and represents one of the most stable carbocations formed during mass spectrometric fragmentation [23].

Characteristic Fragment Ion Formation

The pyrrolidine ring system contributes characteristic fragments that aid in structural identification. Loss of the entire pyrrolidine moiety (73 Da) from the molecular ion results in fragment ions that retain the benzyl carbamate portion of the molecule [18] [24]. This fragmentation pathway is common in pyrrolidine-containing compounds and provides diagnostic information about the heterocyclic component [18].

Formation of the pyrrolidine fragment ion at m/z 84 (C₅H₁₀N⁺) represents a characteristic marker for five-membered nitrogen heterocycles [24]. This fragment ion is formed through α-cleavage adjacent to the nitrogen atom and is particularly diagnostic for pyrrolidine derivatives [24]. The stability of this fragment ion makes it a reliable indicator of pyrrolidine-containing structures [24].

Secondary Fragmentation Processes

Secondary fragmentation of primary fragment ions provides additional structural information. The fragment ion at m/z 162, formed after loss of the pyrrolidine moiety, can undergo further fragmentation through multiple pathways [25]. These include direct loss of carbon monoxide (28 Da) from the alkyl chain and formation of epoxide intermediates that stabilize positive charge through tertiary carbocation formation [25].

The tropylium ion at m/z 91 is relatively stable and often appears as a base peak in the mass spectrum [23] [20]. However, under high-energy conditions, this ion can undergo further fragmentation through loss of neutral species or rearrangement reactions [25]. The stability of the tropylium ion makes it a useful diagnostic feature for benzyl-containing compounds [23].

Rearrangement Reactions and Mechanistic Insights

Isotope labeling studies have provided detailed mechanistic information about fragmentation pathways. Use of ¹³C-labeled compounds reveals that specific carbon atoms are incorporated into or excluded from certain fragment ions, providing insight into rearrangement processes [25]. Deuterium labeling experiments demonstrate hydrogen scrambling patterns that occur during fragmentation [25].

Intramolecular rearrangements can lead to unexpected fragmentation products. Benzyl ester compounds may undergo rearrangement reactions where the benzyl group migrates before fragmentation, leading to fragment ions that appear to violate simple bond cleavage rules [19] [23]. These rearrangements are particularly important in understanding the complete fragmentation behavior of complex molecules [19].

Fragmentation Energy Considerations

The fragmentation patterns observed depend significantly on the collision energy used during mass spectrometric analysis. Low-energy conditions favor simple bond cleavages, while higher energies promote rearrangement reactions and more extensive fragmentation [25]. The relative intensities of fragment ions change with collision energy, providing information about the energetics of different fragmentation pathways [25].